(3S,5R,6Z,8S,9S,10R,13R,14S,17R)-3-Chloro-6-hydroxyimino-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-5-ol (3S,5R,6Z,8S,9S,10R,13R,14S,17R)-3-Chloro-6-hydroxyimino-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-5-ol
Brand Name: Vulcanchem
CAS No.: 15568-98-6
VCID: VC21076995
InChI: InChI=1S/C27H46ClNO2/c1-17(2)7-6-8-18(3)21-9-10-22-20-15-24(29-31)27(30)16-19(28)11-14-26(27,5)23(20)12-13-25(21,22)4/h17-23,30-31H,6-16H2,1-5H3/b29-24-/t18-,19+,20+,21-,22+,23+,25-,26-,27+/m1/s1
SMILES: CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(=NO)C4(C3(CCC(C4)Cl)C)O)C
Molecular Formula: C27H46ClNO2
Molecular Weight: 452.1 g/mol

(3S,5R,6Z,8S,9S,10R,13R,14S,17R)-3-Chloro-6-hydroxyimino-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-5-ol

CAS No.: 15568-98-6

Cat. No.: VC21076995

Molecular Formula: C27H46ClNO2

Molecular Weight: 452.1 g/mol

* For research use only. Not for human or veterinary use.

(3S,5R,6Z,8S,9S,10R,13R,14S,17R)-3-Chloro-6-hydroxyimino-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-5-ol - 15568-98-6

Specification

CAS No. 15568-98-6
Molecular Formula C27H46ClNO2
Molecular Weight 452.1 g/mol
IUPAC Name (3S,5R,6Z,8S,9S,10R,13R,14S,17R)-3-chloro-6-hydroxyimino-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-5-ol
Standard InChI InChI=1S/C27H46ClNO2/c1-17(2)7-6-8-18(3)21-9-10-22-20-15-24(29-31)27(30)16-19(28)11-14-26(27,5)23(20)12-13-25(21,22)4/h17-23,30-31H,6-16H2,1-5H3/b29-24-/t18-,19+,20+,21-,22+,23+,25-,26-,27+/m1/s1
Standard InChI Key AGHYYTBHCAPSGT-HPUXHMCYSA-N
Isomeric SMILES C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C/C(=N/O)/[C@@]4([C@@]3(CC[C@@H](C4)Cl)C)O)C
SMILES CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(=NO)C4(C3(CCC(C4)Cl)C)O)C
Canonical SMILES CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(=NO)C4(C3(CCC(C4)Cl)C)O)C

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